![molecular formula C7H8ClN3 B13858799 1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride typically involves several key steps:
Starting Materials: The synthesis often begins with commercially available pyrrole and pyridine derivatives.
Cyclization: The pyrrole and pyridine rings are fused through a cyclization reaction, which can be facilitated by various catalysts and reaction conditions.
Functionalization: The resulting fused ring system is then functionalized to introduce the amine group at the 7-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]Pyridine Derivatives: These compounds also feature a fused pyrrole and pyridine ring system but differ in the position of the fusion and functional groups.
1H-Pyrazolo[3,4-B]Pyridines: These compounds have a similar fused ring system but with a pyrazole ring instead of a pyrrole ring.
The uniqueness of this compound lies in its specific ring fusion and functionalization, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8ClN3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-1-3-9-6-2-4-10-7(5)6;/h1-4,10H,(H2,8,9);1H |
InChI Key |
KLNOSDRPMCZAEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)
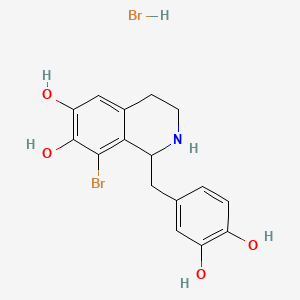
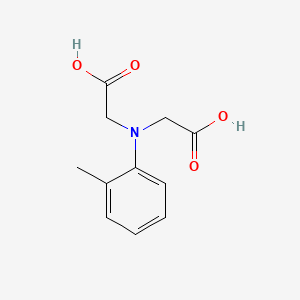

![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)
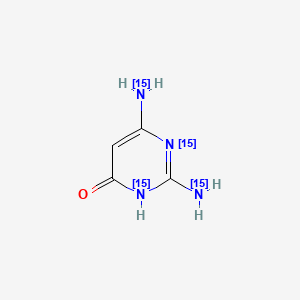

![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
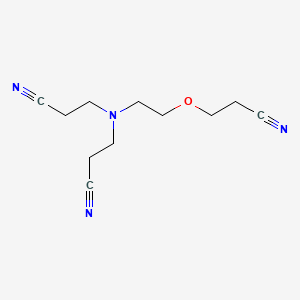
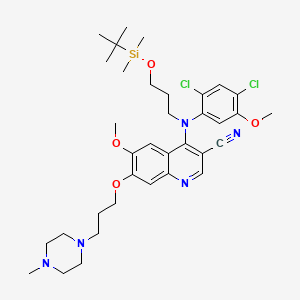


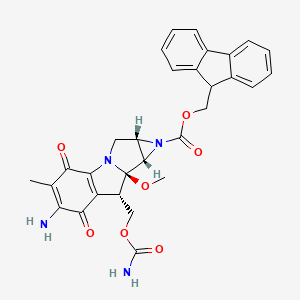
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
